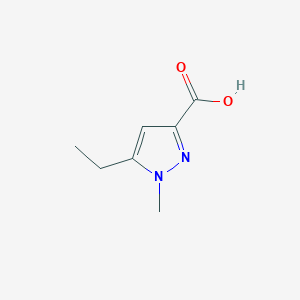

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Overview

Description

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate with methylhydrazine. The reaction is carried out in an ethanol solution at a controlled temperature to ensure the formation of the desired pyrazole derivative . Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by methylation using methyl iodide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids[][3].

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride[][3].

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents[][3].

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature[][3].

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere[][3].

Substitution: Halogens, nitrating agents, sulfonating agents; reactions are conducted in the presence of catalysts such as Lewis acids[][3].

Major Products:

Oxidation: Pyrazole N-oxides[][3].

Reduction: Hydrazine derivatives[][3].

Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives[][3].

Scientific Research Applications

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

- 3-Methyl-1H-pyrazole-5-carboxylic acid

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 5-Methyl-1H-pyrazole-3-carboxylic acid

Comparison: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-methyl-1H-pyrazole-5-carboxylic acid, the ethyl group at position 5 enhances its lipophilicity, potentially improving its ability to cross biological membranes . The presence of the methyl group at position 1 also affects its electronic properties, making it a more potent inhibitor of certain enzymes .

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which includes an ethyl group at the 5-position and a carboxylic acid at the 3-position. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₂O₂ |

| Molecular Weight | 155.16 g/mol |

| Functional Groups | Carboxylic acid, Pyrazole |

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds with similar structures have shown enhanced caspase-3 activity, indicating apoptosis induction at micromolar concentrations .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. In vivo studies have shown that these compounds can reduce paw edema in rat models, suggesting their utility as anti-inflammatory agents .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with key enzymes such as cytochrome P450, influencing drug metabolism and detoxification processes.

- Cell Signaling Modulation : It affects signaling pathways critical for cell growth and differentiation, particularly the MAPK/ERK pathway.

- Kinase Inhibition : The compound has been noted to inhibit specific kinases involved in tumor growth and progression, suggesting a role in cancer therapy .

Study on Anticancer Activity

A recent study focused on the synthesis of pyrazole derivatives highlighted the anticancer activity of compounds similar to this compound. These compounds were shown to induce apoptosis in breast cancer cells at low concentrations while exhibiting minimal toxicity towards normal cells .

Anti-inflammatory Research

Another significant study evaluated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited potent anti-inflammatory activity with favorable safety profiles .

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDZNQXVCFIDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601549 | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165744-15-0 | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165744-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.